4-Metoxi-3-buten-2-ona

Descripción general

Descripción

trans-4-Methoxy-3-buten-2-one acts as substrate and undergoes zinc triflate-catalyzed Mukaiyama-Michael reaction with 3-TBSO-substituted vinyldiazoacetate to yield functionalized 3-keto-2-diazoalkanoates.

Aplicaciones Científicas De Investigación

Síntesis del Dieno de Danishefsky

4-Metoxi-3-buten-2-ona: es un precursor crucial en la síntesis del dieno de Danishefsky, que es un compuesto altamente valioso en la síntesis orgánica . El dieno de Danishefsky se utiliza en la reacción de Diels-Alder, un paso clave en la construcción de estructuras moleculares complejas que se encuentran en productos naturales y productos farmacéuticos.

Derivados de Hidroisoquinolina

Este compuesto sirve como reactivo en la síntesis de derivados de hidroisoquinolina . Estos derivados son significativos en la química medicinal debido a su presencia en varios alcaloides y productos farmacéuticos con propiedades analgésicas y antitumorales.

Alcaloides de Manzamine

Emplead como intermediario en la síntesis de alcaloides de manzamine, This compound contribuye a la creación de compuestos que exhiben una amplia gama de actividades biológicas, incluyendo efectos anticancerígenos y antivirales .

Reacciones de Síntesis Orgánica

Actúa como sustrato en diversas reacciones de síntesis orgánica, como la reacción de Mukaiyama-Michael . Esta reacción es fundamental en la creación de moléculas funcionalizadas que pueden servir como bloques de construcción para entidades químicas más complejas.

Formación de Enaminona

This compound: reacciona con aminas aromáticas para formar (Z)-enaminonas en una reacción "en agua" . Las enaminonas son intermediarios valiosos en la síntesis de compuestos heterocíclicos, que son estructuras centrales en muchos fármacos.

Sustituto de 3-Butin-2-ona

Se utiliza como un sustituto eficaz y económico de 3-butin-2-ona . Esta aplicación es particularmente útil en reacciones donde el uso directo de 3-butin-2-ona puede ser difícil debido a su reactividad o disponibilidad.

Precursor para Derivados Trimetilsililoxi

Como precursor, This compound está involucrado en la síntesis de 1-metoxi-3-trimetilsililoxi-1,3-butadieno , que se utiliza en diversas transformaciones orgánicas, incluida la preparación de compuestos orgánicos que contienen silicio.

Miscibilidad del Solvente

El compuesto exhibe miscibilidad con solventes como tetrahidrofurano, éter, acetonitrilo y benceno , lo que es ventajoso para facilitar una amplia gama de reacciones químicas donde se emplean estos solventes.

Mecanismo De Acción

Target of Action

4-Methoxy-3-buten-2-one, also known as trans-4-Methoxy-3-buten-2-one, primarily targets the Mukaiyama-Michael reaction . This reaction is a type of conjugate addition reaction that involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound .

Mode of Action

The compound acts as a substrate and undergoes a zinc triflate-catalyzed Mukaiyama-Michael reaction with 3-TBSO-substituted vinyldiazoacetate . This reaction results in the formation of functionalized 3-keto-2-diazoalkanoates .

Biochemical Pathways

The Mukaiyama-Michael reaction is a key step in various biochemical pathways. The resulting 3-keto-2-diazoalkanoates can further participate in various biochemical reactions, leading to the synthesis of a wide range of bioactive compounds .

Result of Action

The primary result of the action of 4-Methoxy-3-buten-2-one is the formation of functionalized 3-keto-2-diazoalkanoates . These compounds are valuable intermediates in organic synthesis and can be used to produce a variety of bioactive compounds .

Action Environment

The efficiency of the reaction involving 4-Methoxy-3-buten-2-one is significantly enhanced when water is used as a solvent . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the reaction medium .

Análisis Bioquímico

Biochemical Properties

4-Methoxy-3-buten-2-one plays a significant role in biochemical reactions, particularly in the synthesis of enaminones. It interacts with poorly nucleophilic aromatic amines, such as nitroanilines and chloroanilines, to form (Z)-enaminones. This reaction is highly efficient when water is used as a solvent, enhancing the reaction rate significantly . The compound also acts as a substrate in zinc triflate-catalyzed Mukaiyama-Michael reactions, yielding functionalized 3-keto-2-diazoalkanoates .

Cellular Effects

4-Methoxy-3-buten-2-one influences various cellular processes. It has been observed to react selectively with poorly nucleophilic aromatic amines, leading to the formation of (Z)-enaminones. This reaction is facilitated by the use of water as a solvent, which significantly enhances the reaction rate

Molecular Mechanism

The molecular mechanism of 4-Methoxy-3-buten-2-one involves its role as a substrate in various chemical reactions. It undergoes zinc triflate-catalyzed Mukaiyama-Michael reactions with 3-TBSO-substituted vinyldiazoacetate to yield functionalized 3-keto-2-diazoalkanoates . The compound’s ability to react with poorly nucleophilic aromatic amines to form (Z)-enaminones is also a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methoxy-3-buten-2-one can change over time. The compound’s stability and degradation are influenced by the solvent used in reactions. For instance, using water as a solvent enhances the reaction rate significantly compared to other media . Long-term effects on cellular function observed in in vitro or in vivo studies are still being explored.

Metabolic Pathways

4-Methoxy-3-buten-2-one is involved in various metabolic pathways. It acts as a substrate in zinc triflate-catalyzed Mukaiyama-Michael reactions, leading to the formation of functionalized 3-keto-2-diazoalkanoates . The compound’s interaction with poorly nucleophilic aromatic amines to form (Z)-enaminones is another key metabolic pathway .

Transport and Distribution

The transport and distribution of 4-Methoxy-3-buten-2-one within cells and tissues involve its interaction with specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by the solvent used in reactions, with water significantly enhancing its reactivity .

Subcellular Localization

The subcellular localization of 4-Methoxy-3-buten-2-one is influenced by its chemical properties and interactions with cellular components. The compound’s activity and function can be affected by targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell .

Propiedades

IUPAC Name |

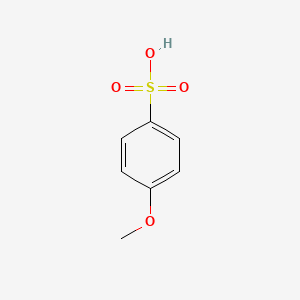

(E)-4-methoxybut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5(6)3-4-7-2/h3-4H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLHEPHWWIDUSS-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308458 | |

| Record name | (3E)-4-Methoxy-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51731-17-0, 4652-27-1 | |

| Record name | (3E)-4-Methoxy-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51731-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-4-Methoxy-3-buten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051731170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E)-4-Methoxy-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybut-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-4-methoxy-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Methoxy-3-buten-2-one?

A1: 4-Methoxy-3-buten-2-one has the molecular formula C5H8O2 and a molecular weight of 100.13 g/mol. []

Q2: What are the key spectroscopic features of 4-Methoxy-3-buten-2-one?

A2: Key spectroscopic data for 4-Methoxy-3-buten-2-one include:

- UV-Vis (cyclohexane): λmax 237 nm (ɛ 13450) []

- 1H NMR (CDCl3): δ 2.20 (s, 3H), 3.70 (s, 3H), 5.55 (d, 1H, J = 13.0 Hz), and 7.53 (d, 1H, J = 13.0 Hz) []

- 13C NMR (CDCl3): δ 27.5, 57.6, 107.0, 163.6, 196.6 []

Q3: What are the main synthetic applications of 4-Methoxy-3-buten-2-one?

A4: 4-Methoxy-3-buten-2-one is a versatile four-carbon synthon and a precursor to the Danishefsky diene. [, ] It acts as a dienophile in Diels-Alder reactions [, ] and a dipolarophile. [, ] It can undergo conjugate addition at the C-4 position followed by elimination of the methoxide anion. [, ] Its enolate serves as a nucleophilic four-carbon building block. [, ]

Q4: Can you provide an example of 4-Methoxy-3-buten-2-one being used in a multi-step synthesis?

A5: 4-(4′-Methyl-1′-piperazinyl)-3-butyn-2-one can be synthesized in a multigram scale using 4-Methoxy-3-buten-2-one as the starting material in a three-step procedure. []

Q5: How can 4-Methoxy-3-buten-2-one be used to synthesize 1,3,5-triacetylbenzene?

A6: Heating 4-Methoxy-3-buten-2-one in pure water at 150 °C for 30 minutes yields 1,3,5-triacetylbenzene in a 77% isolated yield. This reaction highlights the importance of water as a solvent and proceeds without additional catalysts. []

Q6: How does the structure of 4-Methoxy-3-buten-2-one relate to its mutagenicity?

A7: Research shows that the mutagenicity of β-substituted acroleins, like 4-methoxy-3-buten-2-one, is influenced by the substituent at the beta carbon. Bulky substituents decrease mutagenicity, while good leaving groups significantly enhance it. The aldehyde functionality is also crucial for mutagenicity, as evidenced by the non-mutagenicity of analogous compounds lacking the aldehyde. []

Q7: What is known about the atmospheric fate of 4-Methoxy-3-buten-2-one?

A8: 4-Methoxy-3-buten-2-one reacts with hydroxyl radicals in the atmosphere, leading to the formation of various products including methyl formate, methyl glyoxal, peroxyacetyl nitrate (PAN), and peroxypropionyl nitrate (PPN). This degradation pathway contributes to the formation of secondary organic aerosols and long-lived nitrogen-containing compounds in the atmosphere. [, , ]

Q8: What analytical techniques are used to study 4-Methoxy-3-buten-2-one?

A8: Various techniques are employed to study 4-Methoxy-3-buten-2-one, including:

- Gas Chromatography (GC): Used for analyzing purity and reaction progress. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used for structural elucidation and identification. [, , , , ]

- Mass Spectrometry (MS): Used for determining molecular weight and identifying fragmentation patterns. [, ]

- UV-Vis Spectroscopy: Provides information about electronic transitions and is useful for monitoring reactions. []

- Infrared (IR) Spectroscopy: Offers insights into functional groups present in the molecule. []

- X-ray Diffraction: Can be used to determine the crystal structure of solid derivatives. []

Q9: Are there alternatives to using 4-Methoxy-3-buten-2-one in organic synthesis?

A10: The choice of alternative reagents depends on the specific reaction and desired outcome. For instance, 3-butyn-2-one can be used as a substitute in reactions involving poorly nucleophilic aromatic amines to afford (Z)-enaminones. []

Q10: What are some significant milestones in the research of 4-Methoxy-3-buten-2-one?

A11: One significant milestone is the development of the Danishefsky diene, which utilizes 4-Methoxy-3-buten-2-one as a key starting material. This diene has proven highly valuable in Diels-Alder reactions. [, ]

Q11: How does research on 4-Methoxy-3-buten-2-one contribute to different scientific disciplines?

A11: Research on 4-Methoxy-3-buten-2-one spans various disciplines:

- Organic Chemistry: It is a valuable building block in synthesizing complex molecules, including natural products and pharmaceuticals. [, , , , , , , , , ]

- Atmospheric Chemistry: Studying its atmospheric degradation helps understand its impact on air quality and climate change. [, , ]

- Toxicology: Investigating its mutagenicity provides insights into its potential health risks. []

- Analytical Chemistry: Development and validation of analytical methods are crucial for accurate characterization and quantification. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Nitro-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1361176.png)